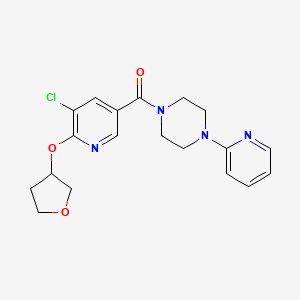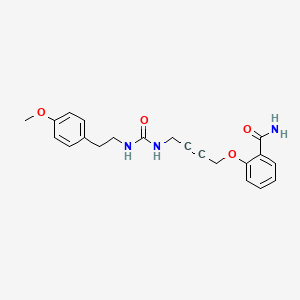![molecular formula C18H15N3O B2636130 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile CAS No. 1351366-34-1](/img/structure/B2636130.png)
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.338. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into benzimidazole derivatives, such as the one , has led to the development of various synthetic pathways that enhance the diversity of these compounds. A study by Mabkhot et al. (2010) describes a facile synthesis method for benzimidazole derivatives incorporating thieno[2,3-b]thiophene moieties. This method could be relevant for synthesizing compounds with similar structural features to the specified molecule, highlighting the versatility and applicability of benzimidazole derivatives in chemical synthesis Mabkhot, Y., Abd Elshafy Kheder, N., & Al-Majid, A. (2010). Molecules.
Corrosion Inhibition
Compounds with benzimidazole moieties have been explored for their corrosion inhibition properties. Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition capabilities of benzimidazole bearing 1,3,4-oxadiazoles, demonstrating the potential of such compounds to protect metals from corrosion. This suggests that related compounds could also possess corrosion inhibition properties, useful in material science and engineering applications Ammal, P., Prajila, M., & Joseph, A. (2018). Journal of Environmental Chemical Engineering.
Fluorescence and Photophysical Properties
Benzimidazole derivatives are also of interest in the field of photophysics due to their fluorescent properties. Boulebd et al. (2018) synthesized benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile hybrids, demonstrating intense blue fluorescence and high fluorescent quantum yields. This research indicates the potential use of structurally similar compounds in the development of fluorescent materials or probes Boulebd, H., Ismaili, L., Khatyr, A., May, A., & Belfaitah, A. (2018). Monatshefte für Chemie - Chemical Monthly.
Catalysis and Organic Transformations
In organic chemistry, benzimidazole compounds serve as catalysts or intermediates in various reactions. For instance, the stereoselective C2-vinylation of imidazoles with phenyl propynenitrile, as studied by Wei and Tang (2009), exemplifies the utility of benzimidazole derivatives in facilitating organic transformations. This could imply that similar compounds might find applications in catalytic processes or synthetic organic chemistry Wei, D., & Tang, M. (2009). The Journal of Physical Chemistry A.
Propiedades
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-7-9-13(10-8-12)17(22)14(11-19)18-20-15-5-3-4-6-16(15)21(18)2/h3-10,22H,1-2H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGXGSKJXIZLZ-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2636057.png)
![N-(3,5-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2636059.png)


![(Z)-N-(1-(6-chloro-4-oxo-4H-chromen-3-yl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-2-methylbenzamide](/img/no-structure.png)
![3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2636066.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2636069.png)
